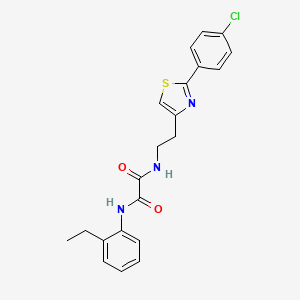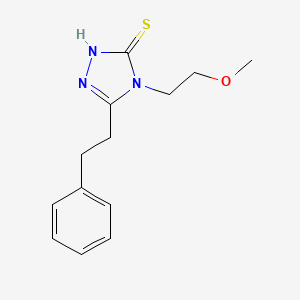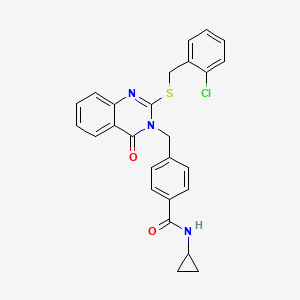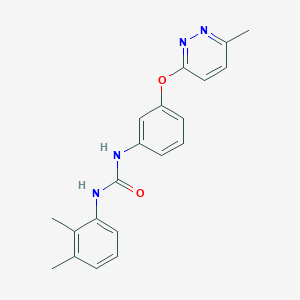
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide, also known as CETO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to possess anti-proliferative and cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential as a therapeutic agent in the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Wirkmechanismus
The mechanism of action of N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide involves the inhibition of various enzymes and proteins that are involved in cellular processes such as cell proliferation, angiogenesis, and apoptosis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In terms of its effects on the central nervous system, this compound has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is associated with improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide in lab experiments is its high potency and specificity, allowing for targeted inhibition of specific enzymes and proteins. However, one limitation is its potential toxicity, as it has been shown to induce cytotoxic effects in normal cells at high concentrations.
Zukünftige Richtungen
Future research on N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide could focus on its potential as a therapeutic agent in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, which are also associated with dysregulation of acetylcholine signaling. Additionally, further studies could investigate the potential use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce potential toxicity. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing this compound, which could facilitate its use in both lab experiments and clinical trials.
Synthesemethoden
The synthesis of N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide involves a multi-step process that begins with the reaction between 4-chlorobenzaldehyde and thiosemicarbazide to form 2-(4-chlorophenyl)thiazol-4-ylhydrazinecarbothioamide. This compound is then reacted with 2-bromoethylamine hydrobromide to form N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-thiourea. The final step involves the reaction between N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-thiourea and 2-ethylphenyl isocyanate to form this compound.
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-2-14-5-3-4-6-18(14)25-20(27)19(26)23-12-11-17-13-28-21(24-17)15-7-9-16(22)10-8-15/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYSFUKEIHWOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)
![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)


![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)


![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)
![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2504948.png)
![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)